molecular formula C5H6Cl6 B14596085 1,1,3,3,5,5-Hexachloropentane CAS No. 60027-77-2

1,1,3,3,5,5-Hexachloropentane

Cat. No.: B14596085
CAS No.: 60027-77-2
M. Wt: 278.8 g/mol
InChI Key: MZKBMNSSGVXEMV-UHFFFAOYSA-N
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Description

1,1,3,3,5,5-Hexachloropentane is a chlorinated alkane with the molecular formula C₅H₆Cl₆, featuring six chlorine atoms symmetrically distributed at the 1st, 3rd, and 5th carbon positions of a pentane backbone.

Properties

CAS No.

60027-77-2

Molecular Formula

C5H6Cl6

Molecular Weight

278.8 g/mol

IUPAC Name

1,1,3,3,5,5-hexachloropentane

InChI

InChI=1S/C5H6Cl6/c6-3(7)1-5(10,11)2-4(8)9/h3-4H,1-2H2

InChI Key

MZKBMNSSGVXEMV-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)Cl)C(CC(Cl)Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,3,3,5,5-Hexachloropentane typically involves the chlorination of pentane derivatives. One common method includes the reaction of pentane with chlorine gas under controlled conditions, often in the presence of a catalyst such as iron chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

1,1,3,3,5,5-Hexachloropentane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,3,3,5,5-Hexachloropentane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,3,3,5,5-Hexachloropentane exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. This interaction can disrupt normal cellular processes, making the compound useful in studies of enzyme inhibition and membrane permeability .

Comparison with Similar Compounds

Positional Isomers: 1,1,1,3,3,5-Hexachloropentane

  • Molecular Structure : Unlike 1,1,3,3,5,5-hexachloropentane, this isomer has three chlorine atoms at the 1st carbon, two at the 3rd, and one at the 5th (C₅H₆Cl₆).
  • Properties: Monoisotopic Mass: 275.860 g/mol . For example, higher chlorine density at the terminal carbon (1st position) may increase susceptibility to nucleophilic substitution compared to the symmetric isomer .

Cyclic Chlorinated Compounds: Hexachlorocyclopentene and Derivatives

  • Hexachlorocyclopentene (C₅Cl₆):

    • Structure : Cyclic alkene with six chlorine atoms, contrasting with the linear pentane backbone of hexachloropentane.
    • Reactivity : The conjugated double bond in cyclopentene derivatives enhances electrophilic reactivity, making them precursors for pesticides (e.g., aldrin) .
    • Environmental Impact : Cyclic chlorinated compounds are often persistent organic pollutants (POPs), whereas linear chlorinated alkanes like hexachloropentane may degrade faster due to less conjugation .
  • Hexachlorocyclopentadiene (C₅Cl₆): Applications: Key intermediate in Diels-Alder reactions for synthesizing flame retardants (e.g., Dechlorane Plus) .

Functionalized Chlorinated Compounds: Hexamethylene Diisocyanate

  • Structure : 1,6-Diisocyanatohexane (C₈H₁₂N₂O₂) features isocyanate (-NCO) groups instead of chlorine, attached to a hexane chain .
  • Reactivity : Isocyanate groups enable polyurethane formation, contrasting with the inertness of C-Cl bonds in hexachloropentane.
  • Hazards : Isocyanates are respiratory sensitizers, while chlorinated alkanes pose risks primarily through environmental persistence .

Silicon-Based Analog: 1,1,3,3,5,5-Hexamethyltrisiloxane

  • Structure : Siloxane backbone (Si-O-Si) with methyl groups, differing from the carbon chain and chlorine substituents in hexachloropentane .
  • Applications : Used in catalysis (e.g., hydrosilylation) and as a silicone precursor. The Si-O bond confers flexibility and thermal stability, unlike the rigid C-Cl bonds in chlorinated alkanes .

Comparative Data Table

Compound Molecular Formula Structure Key Functional Groups Molecular Weight (g/mol) Primary Applications Stability Considerations
This compound C₅H₆Cl₆ Linear alkane C-Cl ~278.8 Chemical intermediate Moderate thermal stability
1,1,1,3,3,5-Hexachloropentane C₅H₆Cl₆ Linear alkane C-Cl 275.860 Specialty synthesis Higher reactivity at C1
Hexachlorocyclopentene C₅Cl₆ Cyclic alkene C-Cl, C=C 264.76 Pesticide precursor High environmental persistence
Hexamethylene diisocyanate C₈H₁₂N₂O₂ Linear alkane -NCO 168.2 Polyurethane production Reactivity with water/alcohols
Hexamethyltrisiloxane C₆H₁₈O₂Si₃ Siloxane Si-O-Si 222.46 Catalysis, silicones High thermal stability

Research Findings and Implications

  • Synthetic Pathways : Linear chlorinated alkanes like hexachloropentane are typically synthesized via radical chlorination, whereas cyclic analogs (e.g., hexachlorocyclopentadiene) require Diels-Alder or halogenation of preformed rings .
  • Theoretical Studies : Computational methods (e.g., DFT) predict that symmetric chlorination (as in this compound) enhances thermodynamic stability compared to asymmetric isomers .
  • Environmental Behavior : Linear chlorinated alkanes exhibit shorter half-lives in soil (~30–60 days) versus cyclic counterparts (>1 year) due to reduced conjugation and slower microbial degradation .

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